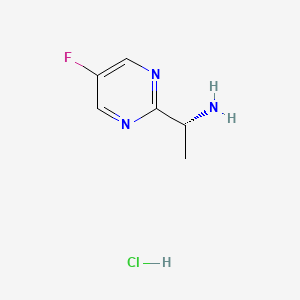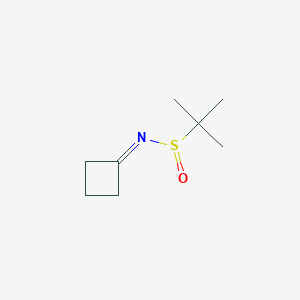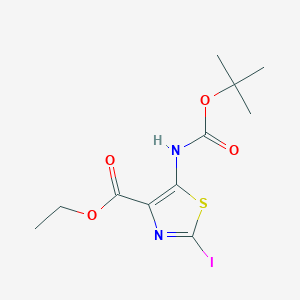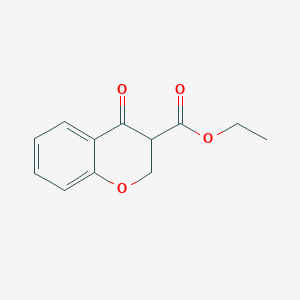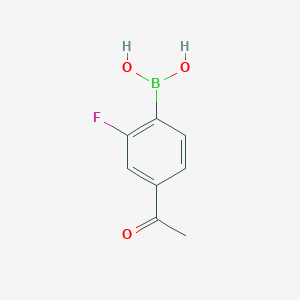
(4-Acetyl-2-fluorophenyl)boronsäure
Übersicht
Beschreibung
“(4-Acetyl-2-fluorophenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1022154-78-4 . It has a molecular weight of 181.96 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for “(4-Acetyl-2-fluorophenyl)boronic acid” is C8H8BFO3 . The InChI code is 1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Acetyl-2-fluorophenyl)boronic acid”, are known to undergo Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical and Chemical Properties Analysis
“(4-Acetyl-2-fluorophenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Herstellung von Phenylboronsäure-Catechol-Estern
Phenylboronsäure-Catechol-Ester sind vielversprechende Anionenrezeptoren für Polymerelektrolyte . Die Fluorphenylboronsäuren können als Reaktanten bei der Herstellung dieser Ester verwendet werden.
Diastereoselektive Synthese von trisubstituierten Allylalkoholen
Fluorphenylboronsäuren können in der diastereoselektiven Synthese von trisubstituierten Allylalkoholen über Rhodium-katalysierte Arylierung verwendet werden .
Stellen-selektive Suzuki-Miyaura-Arylierungsreaktionen
Diese Verbindungen können in stellen-selektiven Suzuki-Miyaura-Arylierungsreaktionen eingesetzt werden . Dies ist eine Art von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die in der organischen Chemie weit verbreitet ist.
Rhodium-katalysierte enantioselektive Additionsreaktionen
Fluorphenylboronsäuren können in Rhodium-katalysierten enantioselektiven Additionsreaktionen eingesetzt werden . Dies ist eine Art von Reaktion, die zur Bildung chiraler Moleküle führt.
Rhodium- und Palladium-katalysierte Substitutionsreaktionen
Diese Verbindungen können in Rhodium- und Palladium-katalysierten Substitutionsreaktionen eingesetzt werden . Dies sind Reaktionen, bei denen eine Gruppe in einem Molekül durch eine andere Gruppe ersetzt wird.
Herstellung von biologisch aktiven Biphenylen
Fluorphenylboronsäuren können zur Herstellung von biologisch aktiven Biphenylen verwendet werden . Dies sind Verbindungen, die zwei Phenylgruppen besitzen, die durch eine Kohlenstoff-Kohlenstoff-Einfachbindung verbunden sind.
Synthese von Arylborondifluorid-Lewis-Säuren
Diese Verbindungen können in der Synthese von Arylborondifluorid-Lewis-Säuren verwendet werden . Dies sind Verbindungen, die ein Elektronenpaar aufnehmen können, um eine kovalente Bindung zu bilden.
Suzuki-Kupplung unter Verwendung von Mikrowellen und Triton B-Katalysator
4-Fluorphenylboronsäure kann als Reaktant in Suzuki-Kupplungsreaktionen mit Arendiazoniumtetrafluoroboraten, Iodoniumsalzen und Iodanen verwendet werden . Diese Reaktion kann unter Verwendung einer Mikrowelle und eines Triton B-Katalysators durchgeführt werden .
Safety and Hazards
“(4-Acetyl-2-fluorophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of (4-Acetyl-2-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-Acetyl-2-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-Acetyl-2-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption,
Eigenschaften
IUPAC Name |
(4-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBLATKPBPNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
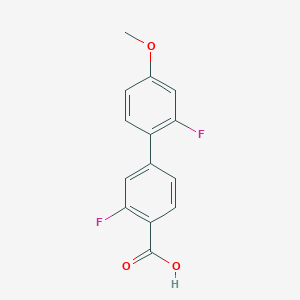
![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)
![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)
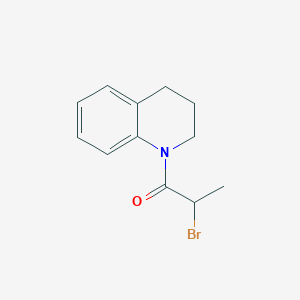
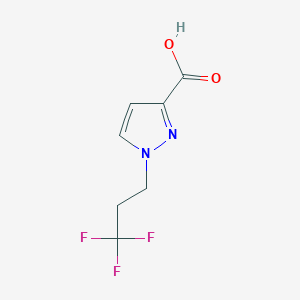
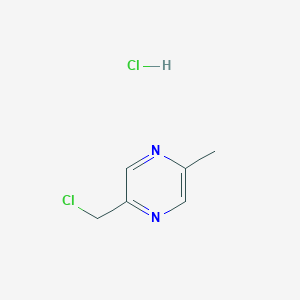
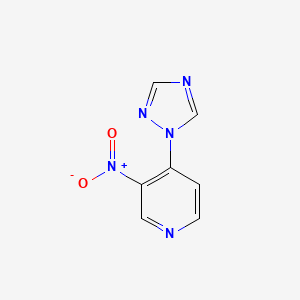
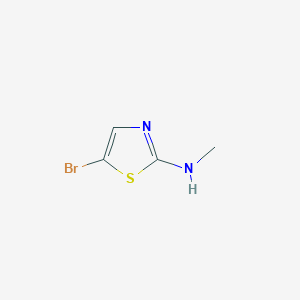
![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
